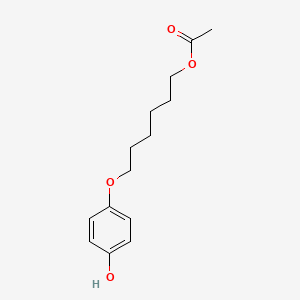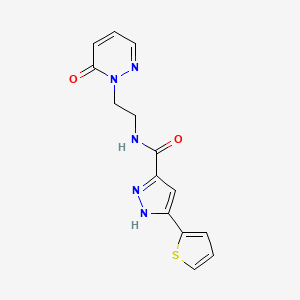![molecular formula C23H22N4O5S B2892929 3-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]thio}-7-(4-ethoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one CAS No. 1223821-66-6](/img/structure/B2892929.png)
3-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]thio}-7-(4-ethoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule with several functional groups. It contains a triazolopyrazine ring, which is a type of heterocyclic compound. These types of compounds are often found in pharmaceuticals and dyes .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 3,4-dimethoxyphenyl group suggests the presence of a benzene ring with two methoxy (OCH3) substituents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings would likely make this compound relatively non-polar .科学的研究の応用
Antimicrobial and Antifungal Activities
Compounds with [1,2,4]triazolo[3,4-c][1,2,4]triazine and pyrazole derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities. Studies have demonstrated that these compounds exhibit significant antimicrobial activity against various strains of bacteria and fungi, indicating their potential as therapeutic agents in treating infections. For instance, the synthesis and biological evaluation of pyrazole-1,2,4-triazole hybrids have been explored, with some compounds showing excellent antibacterial activity against S. aureus, P. aeruginosa, and S. epidermidis, as well as cytotoxicity against cancer cell lines like MCF-7 and P388 (Mallisetty et al., 2022).
Antioxidant Properties
Some [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine derivatives have been found to possess significant antioxidant capabilities, surpassing those of known antioxidants like ascorbic acid and BHT. This suggests their potential application in oxidative stress-related conditions and in the preservation of biological systems against oxidative damage (Shakir et al., 2017).
Anti-inflammatory Properties
Research on condensed [1,2,4]triazolo[3,4-b][1,3,4]oxadiazoles has shown that these compounds can exhibit anti-inflammatory properties, potentially offering new therapeutic avenues for treating inflammation-related diseases. Specific derivatives have been compared to standard drugs like indomethacin, revealing comparable anti-inflammatory efficacy (Abd Alla et al., 2010).
Potential Anticancer Activity
Derivatives of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazines and related scaffolds have been explored for their anticancer properties. Certain compounds have shown promising in vitro anticoronavirus and antitumoral activity, indicating the potential of these chemical structures in developing new anticancer drugs. The structural modifications on the phenyl moiety of these compounds allow tuning of biological properties towards antiviral or antitumoral activity, underscoring the versatility of this chemical class in drug development (Jilloju et al., 2021).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl-7-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O5S/c1-4-32-17-8-6-16(7-9-17)26-11-12-27-21(22(26)29)24-25-23(27)33-14-18(28)15-5-10-19(30-2)20(13-15)31-3/h5-13H,4,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMIKYDFODLPEKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=CN3C(=NN=C3SCC(=O)C4=CC(=C(C=C4)OC)OC)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((2-(3,4-dimethoxyphenyl)-2-oxoethyl)thio)-7-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-4-{4-cyano-5-[(4-ethoxyphenyl)amino]-1,3-oxazol-2-yl}-N-methylbenzenesulfonamide](/img/structure/B2892847.png)
![4-({[(9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio]acetyl}amino)benzoic acid](/img/structure/B2892849.png)
![N-(5-fluoro-2-methylphenyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2892850.png)
![(3E)-3-(phenylmethylidene)-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2892851.png)

![(E)-4-(Dimethylamino)-N-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]but-2-enamide](/img/structure/B2892853.png)
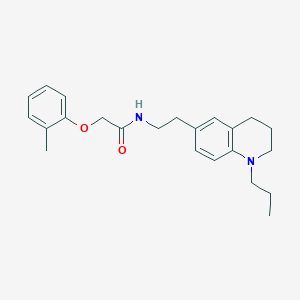

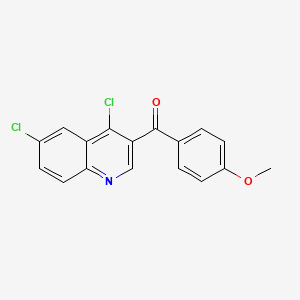
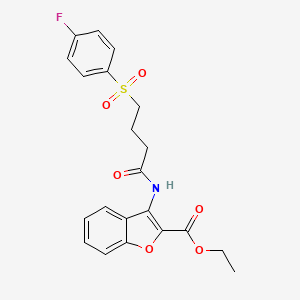
![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2892859.png)

